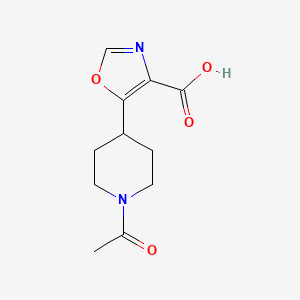

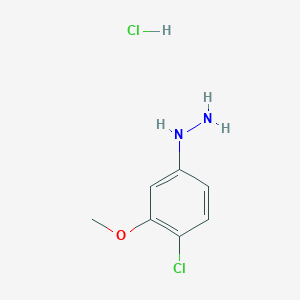

2-(4-nitro-1H-pyrazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitro-1H-pyrazol-1-yl)acetamide (2-NPA) is a compound belonging to the pyrazole family of heterocyclic compounds. It is a valuable synthetic tool for the development of new materials and drugs, due to its high reactivity, low toxicity, and wide range of applications. 2-NPA is used in a variety of scientific research applications, including drug discovery, synthesis of new materials, and as a biochemical reagent.

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)acetamide, have been utilized in the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as determined by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study of these complexes provides insights into their potential applications in fields requiring antioxidant properties (Chkirate et al., 2019).

Antimicrobial and Molecular Docking Studies

Pyrazole-imidazole-triazole hybrids, which include derivatives of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, have been synthesized and evaluated for their antimicrobial properties. One compound in particular demonstrated exceptional potency against A. niger, surpassing the reference drug Fluconazole. These compounds' binding conformations were further elucidated through molecular docking studies, highlighting their potential in antimicrobial research (Punia et al., 2021).

Cancer Research and Cytotoxic Activity

Copper(I) and copper(II) complexes of nitroimidazole conjugated with heteroscorpionate ligands, which include 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs, have been synthesized and assessed for their cytotoxic activity against various human cancer cell lines. These studies are significant for understanding the potential of such complexes in cancer treatment, particularly in inducing cancer cell death through mechanisms like paraptotic-like pathways (Pellei et al., 2018).

Synthesis of Various Heterocycles

2-(4-nitro-1H-pyrazol-1-yl)acetamide has been used as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have been characterized using different spectroscopic methods and have shown potential antimicrobial properties. This synthesis research contributes to the broader field of medicinal chemistry and drug development (Bondock et al., 2008).

Anti-inflammatory Activity and COX-2 Inhibition

A series of derivatives including 2-(4-nitro-1H-pyrazol-1-yl)acetamide have been designed and synthesized for selective COX-2 inhibition. One such derivative exhibited potent anti-inflammatory activity, indicating the potential of these compounds in treating inflammatory conditions (Bansal et al., 2014).

Mécanisme D'action

Mode of Action

It’s known that pyrazole derivatives can exhibit a broad range of biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives have been reported to show various biological activities, suggesting they may interact with multiple pathways

Pharmacokinetics

The compound’s molecular weight is 170.13 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

Given the broad range of activities exhibited by pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level. More research is needed to describe these effects in detail.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 2-(4-nitro-1H-pyrazol-1-yl)acetamide, it’s predicted to have a melting point of 147.84°C and a boiling point of 445.5°C at 760 mmHg . .

Propriétés

IUPAC Name |

2-(4-nitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2,(H2,6,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTANXJTPWHBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitro-1H-pyrazol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2793675.png)

![(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2793677.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)

![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)

![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2793694.png)